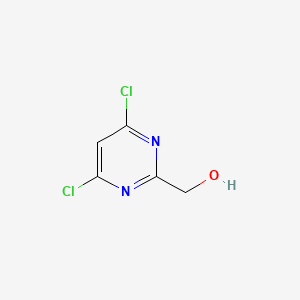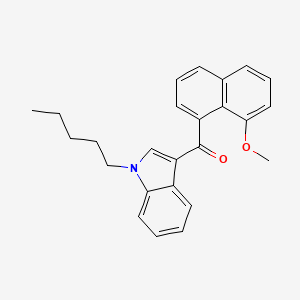
JWH 081 8-Methoxynaphthyl-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 081 8-Methoxynaphthylisomer ist ein synthetisches Cannabinoid, das strukturell mit JWH 081 verwandt ist. Es ist bekannt für seine hohe Affinität zum zentralen Cannabinoid-Rezeptor 1 (CB1) und eine reduzierte Affinität zum peripheren Cannabinoid-Rezeptor 2 (CB2) . Die Verbindung wird häufig als analytischer Referenzstandard in forensischen und Forschungsanwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
JWH 081 8-Methoxynaphthylisomer hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
JWH 081 8-Methoxynaphthylisomer übt seine Wirkung aus, indem es mit hoher Affinität an den zentralen Cannabinoid-Rezeptor 1 (CB1) bindet . Diese Interaktion führt zur Aktivierung des Rezeptors und anschließender Modulation verschiedener Signalwege, einschließlich der Hemmung der Adenylatcyclase und der Aktivierung von mitogenaktivierten Proteinkinasen (MAPKs) . Die Verbindung hat auch eine zehnfach reduzierte Affinität zum peripheren Cannabinoid-Rezeptor 2 (CB2), was zu seinem einzigartigen pharmakologischen Profil beitragen kann .
Wirkmechanismus
Target of Action
JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid that shows a high affinity for the central CB1 receptor with a Ki value of 1.2 nM . It also has a ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a cannabinoid agonist, JWH 081 8-methoxynaphthyl isomer binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity.
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can influence several biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP). This can further affect the function of protein kinase A (PKA), a key regulator of numerous cellular processes . .
Pharmacokinetics
The pharmacokinetic properties of JWH 081 8-methoxynaphthyl isomer, including its absorption, distribution, metabolism, and excretion (ADME), are not well-characterized. As a synthetic cannabinoid, it is likely to share some pharmacokinetic characteristics with other cannabinoids. For instance, cannabinoids are typically lipophilic, allowing them to cross biological membranes and distribute throughout the body. They are also metabolized primarily in the liver and excreted in the feces and urine . .
Result of Action
The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, influence cell survival and proliferation, and affect immune response . .
Action Environment
The action, efficacy, and stability of JWH 081 8-methoxynaphthyl isomer can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact its stability . .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von JWH 081 8-Methoxynaphthylisomer beinhaltet die Reaktion von 1-Pentyl-1H-indol-3-carbonsäure mit 8-Methoxy-1-naphthylamin unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) und ein Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH 081 8-Methoxynaphthylisomer folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 081 8-Methoxynaphthylisomer unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether oder Tetrahydrofuran (THF).
Substitution: Natriumhydrid (NaH) in Dimethylsulfoxid (DMSO) oder Kalium-tert-butoxid (KOtBu) in tert-Butanol.
Hauptsächlich gebildete Produkte
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Ein weiteres synthetisches Cannabinoid mit hoher Affinität zu CB1- und CB2-Rezeptoren.
JWH 073: Strukturell ähnlich wie JWH 018, aber mit einer anderen Alkylkettenlänge.
JWH 122: Ähnlich wie JWH 018, aber mit einem anderen Substitutionsschema am Naphthylring.
Einzigartigkeit
JWH 081 8-Methoxynaphthylisomer ist einzigartig durch das Vorhandensein der Methoxygruppe an der 8-Position des Naphthylrings . Diese strukturelle Modifikation führt im Vergleich zu anderen synthetischen Cannabinoiden zu unterschiedlichen Bindungsaffinitäten und pharmakologischen Wirkungen .
Eigenschaften
IUPAC Name |
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSHGRPSVJODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017319 |
Source


|
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349837-48-4 |
Source


|
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
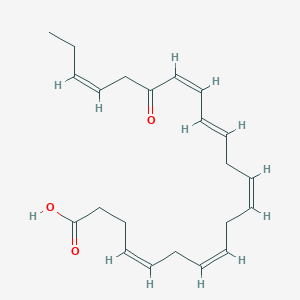
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

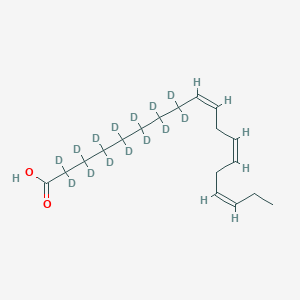

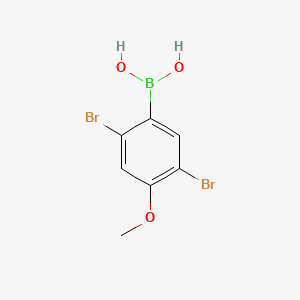
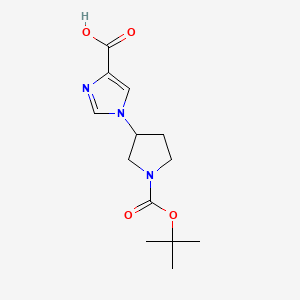
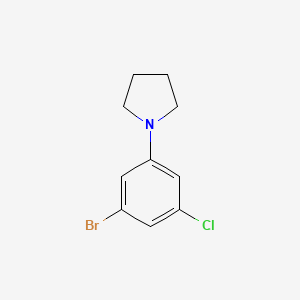
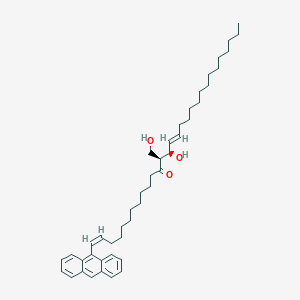
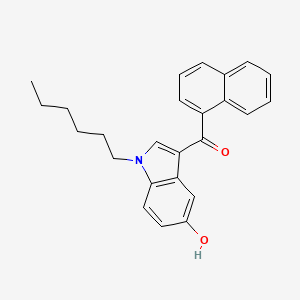
![[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594045.png)
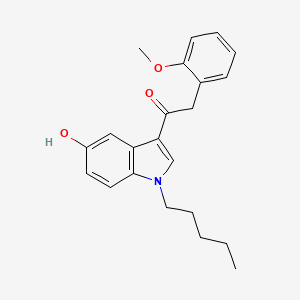
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)
